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Compound of Interest

Compound Name: N-(2-Iodophenyl)acetamide

CAS No.: 19591-17-4

Cat. No.: B034736 Get Quote

Executive Summary & Physicochemical Profile[1]
N-(2-Iodophenyl)acetamide (CAS: 19591-17-4), also known as 2'-iodoacetanilide, is a critical

halogenated building block in medicinal chemistry. Its strategic value lies in the iodine handle at

the ortho position, which serves as a highly reactive site for transition-metal catalyzed cross-

coupling reactions (Heck, Suzuki, Sonogashira) and intramolecular cyclizations.

For drug development professionals, the molecular weight is not merely a physical constant but

a validation metric for stoichiometry and mass spectrometry confirmation.
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Property Value Technical Note

Molecular Weight (Average) 261.06 g/mol
Used for stoichiometric

calculations.

Exact Mass (Monoisotopic) 260.96508 g/mol
Critical for High-Resolution

Mass Spectrometry (HRMS).

Molecular Formula

Appearance White to off-white solid

Melting Point 104–108 °C
Sharp range indicates high

purity (>98%).[1]

Solubility DMSO, Methanol, DCM
Poor solubility in water;

requires organic co-solvents.

Iodine Content 48.63%
High mass contribution from

Iodine (126.90 amu).

Mass Spectrometry Validation (The "Heavy" Atom Effect)
In HRMS validation, Iodine is unique among halogens because it is monoisotopic (

). Unlike Chlorine (

, 3:1 ratio) or Bromine (

, 1:1 ratio), Iodine does not show an M+2 isotope peak.

Diagnostic Signal: Look for a single, intense molecular ion peak

at 261.97.

Mass Defect: Iodine has a significant mass defect. If your observed mass deviates by >5

ppm, check for de-iodination (a common side reaction in Pd-catalysis), which would shift the

mass to ~136.07 (N-phenylacetamide).
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To ensure high fidelity in drug discovery campaigns, we recommend a Self-Validating

Acetylation Protocol. This method minimizes di-acetylation side products and ensures complete

conversion of the 2-iodoaniline precursor.

Reaction Logic
The reaction utilizes acetic anhydride (

) as the acylating agent. The choice of solvent (Dichloromethane or Toluene) and base
(Triethylamine or Pyridine) drives the equilibrium by neutralizing the generated acetic acid.

Step-by-Step Methodology
Reagents:

2-Iodoaniline (1.0 equiv)

Acetic Anhydride (1.2 equiv)

Triethylamine (

) (1.5 equiv)

Dichloromethane (DCM) [Solvent]

DMAP (0.05 equiv) [Catalyst - Optional but recommended for speed]

Workflow:

Dissolution: Dissolve 2-iodoaniline (e.g., 10 mmol, 2.19 g) in anhydrous DCM (30 mL) in a

round-bottom flask under an inert atmosphere (

).

Activation: Add

followed by catalytic DMAP. Cool the solution to 0 °C to control exotherm.

Acylation: Dropwise add Acetic Anhydride over 10 minutes.
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Propagation: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The amine spot (

) should disappear; the amide product (

) will appear.

Quench & Workup: Quench with saturated

solution to neutralize excess acid. Extract with DCM (

mL).

Purification: Wash organic layer with Brine, dry over

, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary to achieve the
target MP (106 °C).

Visualizing the Synthesis Pathway
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Figure 1: Step-wise acetylation workflow for the synthesis of N-(2-Iodophenyl)acetamide.

Strategic Utility in Drug Design
The high molecular weight contribution of the Iodine atom is a trade-off for its exceptional

reactivity. In drug discovery, this molecule is rarely the final drug; it is a High-Value Scaffold.

The "Orthogonal" Handle
The ortho-iodine allows for divergent synthesis. Once the acetamide group is installed

(protecting the nitrogen), the iodine can be displaced to form C-C, C-N, or C-O bonds, or used

to close a ring onto the nitrogen.
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Key Transformations
Intramolecular Heck Reaction: Cyclization to form Oxindoles, a core motif in kinase

inhibitors.

Ullmann-Type Coupling: Formation of N-aryl acetamides (biaryl amines).

Sonogashira Coupling: Introduction of alkynes for fragment-based drug discovery (FBDD).

Mechanism of Action (Palladium Catalysis)
The large atomic radius of Iodine weakens the C-I bond (Bond Dissociation Energy: ~65

kcal/mol), making it significantly more reactive toward Oxidative Addition by Pd(0) than the

corresponding bromide or chloride.
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Figure 2: The catalytic cycle leveraging the labile C-I bond for scaffold diversification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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